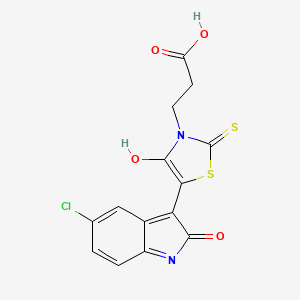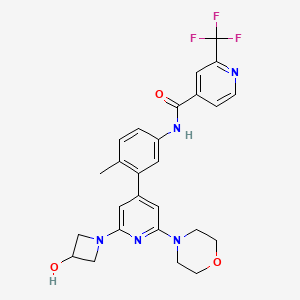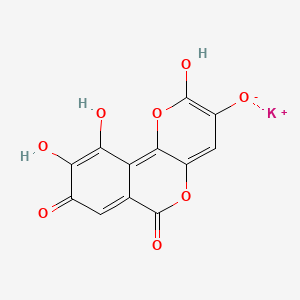
Filgotinib
Descripción general
Descripción
Filgotinib is an oral, preferential Janus kinase 1 inhibitor. It is used primarily for the treatment of rheumatoid arthritis and ulcerative colitis. This compound modulates a subset of proinflammatory cytokines within the Janus kinase-signal transducer and activator of transcription pathway, which differs from those inhibited by Janus kinase 2 or Janus kinase 3 .
Aplicaciones Científicas De Investigación
Filgotinib has several scientific research applications, including:
Chemistry: Used as a model compound to study Janus kinase inhibition and its effects on cytokine signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Industry: Utilized in the development of targeted therapies for autoimmune and inflammatory diseases.
Mecanismo De Acción
Filgotinib exerts its effects by preferentially inhibiting Janus kinase 1. This inhibition modulates a subset of proinflammatory cytokines within the Janus kinase-signal transducer and activator of transcription pathway. The primary active metabolite, GS-829845, contributes to the overall pharmacodynamic response by maintaining a similar Janus kinase 1 selectivity profile .
Similar Compounds:
Tofacitinib: A non-selective Janus kinase inhibitor that targets Janus kinase 1 and Janus kinase 3 with minimal activity at Janus kinase 2.
Baricitinib: A selective Janus kinase 1 and Janus kinase 2 inhibitor used for the treatment of rheumatoid arthritis.
Upadacitinib: A selective Janus kinase 1 inhibitor similar to this compound but with different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique in its preferential inhibition of Janus kinase 1, which aims to improve the safety profile while maintaining clinical efficacy. Its primary active metabolite, GS-829845, also contributes to its overall therapeutic effects .
Safety and Hazards
Filgotinib is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Over a median of 1.6 and maximum of 5.6 years of exposure, safety/tolerability of this compound was similar, with a lower incidence of infections .
Direcciones Futuras
The advent of licensed targeted therapies for SLE might also open new perspectives in the management of CLE . Filgotinib exposure following 200 mg once-daily dosing covers the half-maximal inhibitory concentration (IC 50) for JAK1 in human whole blood . This compound is approved for the treatment of RA in Europe, the UK, and Japan but has not received approval for any indication in the USA .
Análisis Bioquímico
Biochemical Properties
Filgotinib modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . It interacts with JAK1, preferentially inhibiting it and differing from those inhibited by JAK2 or JAK3 . This compound is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .
Cellular Effects
This compound has demonstrated preferential inhibition of JAK1-dependent cytokine signaling in in vitro assays . It has been evaluated in clinical studies for treating patients with moderately-to-severely active rheumatoid arthritis . This compound influences cell function by modulating a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through preferential inhibition of JAK1 . This inhibition modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . Both this compound and its primary metabolite are substrates of P-glycoprotein (P-gp); however, coadministration with P-gp inhibitors and inducers does not affect this compound pharmacokinetics sufficiently to warrant dose adjustment .
Temporal Effects in Laboratory Settings
The systemic exposures of this compound and its primary metabolite increase dose proportionally over a 50- to 200-mg once-daily dose range . Consistent with their terminal elimination half-lives, steady state in plasma is reached by day 2 for this compound and day 4 for its metabolite . This compound is mainly eliminated in the urine as the metabolite .
Metabolic Pathways
This compound is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . The primary metabolite has a similar JAK1 selectivity profile but reduced activity and increased systemic exposure compared with the parent compound .
Transport and Distribution
This compound is absorbed extensively and rapidly after oral dosing . Both this compound and its primary metabolite are substrates of P-glycoprotein (P-gp); however, coadministration with P-gp inhibitors and inducers does not affect this compound pharmacokinetics sufficiently to warrant dose adjustment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Filgotinib is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically involves the use of carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process includes rigorous quality control measures to meet regulatory standards for pharmaceutical products .
Análisis De Reacciones Químicas
Types of Reactions: Filgotinib undergoes various chemical reactions, including:
Oxidation: this compound is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845.
Reduction: The primary metabolite has reduced activity compared to the parent compound.
Common Reagents and Conditions: The synthesis and metabolism of this compound involve specific enzymes and conditions that facilitate the conversion to its active form. The exact reagents and conditions are proprietary.
Major Products Formed: The primary product formed from the metabolism of this compound is GS-829845, which has a similar Janus kinase 1 selectivity profile but reduced activity compared to the parent compound .
Propiedades
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLVEAXPNLDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152935 | |
| Record name | Filgotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling. | |
| Record name | Filgotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1206161-97-8 | |
| Record name | Filgotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Filgotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Filgotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Filgotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FILGOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)

![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)
![8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607583.png)
![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)


